molecular formula C16H18Se2 B14295514 Diselenide, bis[(3-methylphenyl)methyl] CAS No. 124594-80-5

Diselenide, bis[(3-methylphenyl)methyl]

Cat. No.: B14295514
CAS No.: 124594-80-5
M. Wt: 368.3 g/mol
InChI Key: FTUNNJWRMKQXHB-UHFFFAOYSA-N
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Description

Diselenide, bis[(3-methylphenyl)methyl] is an organoselenium compound characterized by the presence of two selenium atomsThe molecular formula of Diselenide, bis[(3-methylphenyl)methyl] is C16H18Se2, and it has a molecular weight of 368.23412 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diselenide, bis[(3-methylphenyl)methyl] typically involves the reaction of 3-methylbenzyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of Diselenide, bis[(3-methylphenyl)methyl] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diselenide, bis[(3-methylphenyl)methyl] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diselenide, bis[(3-methylphenyl)methyl] has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound has been studied for its potential antioxidant properties and its ability to modulate redox processes in biological systems.

    Medicine: Research has shown that Diselenide, bis[(3-methylphenyl)methyl] exhibits anticancer and chemopreventive activities. It has been investigated for its potential to inhibit the growth of cancer cells and to protect normal cells from oxidative damage.

    Industry: The compound is used in the production of various selenium-containing materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of Diselenide, bis[(3-methylphenyl)methyl] involves its ability to interact with biological molecules and modulate redox processes. The compound can react with thiol groups in proteins, leading to the formation of selenenyl sulfides. This interaction can affect the function of enzymes and other proteins involved in cellular signaling pathways. Additionally, Diselenide, bis[(3-methylphenyl)methyl] can generate reactive oxygen species, which can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl diselenide: Another organoselenium compound with similar chemical properties and applications.

    Bis(2-chlorophenyl) diselenide: Known for its antimicrobial activity.

    Bis(4-methoxyphenyl) diselenide: Studied for its antioxidant properties

Uniqueness

Diselenide, bis[(3-methylphenyl)methyl] is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to modulate redox processes and interact with thiol groups makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

124594-80-5

Molecular Formula

C16H18Se2

Molecular Weight

368.3 g/mol

IUPAC Name

1-methyl-3-[[(3-methylphenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C16H18Se2/c1-13-5-3-7-15(9-13)11-17-18-12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3

InChI Key

FTUNNJWRMKQXHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C[Se][Se]CC2=CC=CC(=C2)C

Origin of Product

United States

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